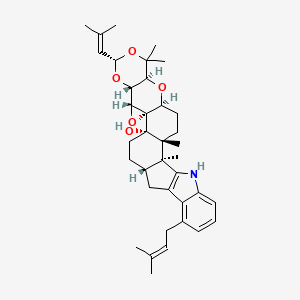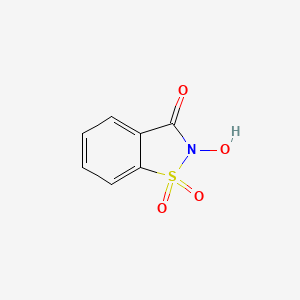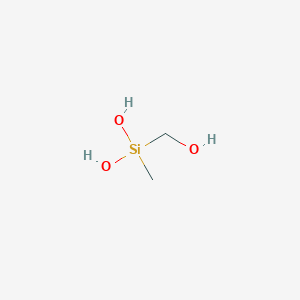
(Hydroxymethyl)(methyl)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(hydroxymethyl)(methyl)silanediol is an organosilanediol.
Wissenschaftliche Forschungsanwendungen
Silicon-based Metalloprotease Inhibitors
- Application : Silanediols have been studied for their potential as metalloprotease inhibitors. A particular focus has been on polypeptide mimics with silanediol groups, which have shown effectiveness as inhibitors of angiotensin-converting enzyme (ACE). These compounds are considered promising due to their ability to mimic a hydrated carbonyl and inhibit protease enzymes (Mutahi, Nittoli, Guo, & Sieburth, 2002).
Hydrolysis and Etherification Studies
- Application : The compound has been investigated in hydrolysis and etherification reactions. This includes the synthesis and characterization of derivatives such as (o-carboranylisopropyl)(methyl)silanediol and (o-carboranylisopropyl)diethoxy(methyl)silane, providing insights into its reactivity and potential for creating new materials (Dorofeenko, Klebanskiĭ, Gridina, Shapatin, Krupnova, Zakharova, & Shkambarnaya, 1969).
Silanediol in Hydrogen Bonding Activation
- Application : Silanediols have been explored for their role in hydrogen bonding, specifically in the activation of carbonyl compounds. Their hydrogen bonding patterns and interactions are of interest in the fields of catalysis and molecular recognition. This research contributes to understanding local surface sites and reactivity of silica materials in catalysis, as well as designing new homogeneous small-molecule catalysts (Tran, Min, & Franz, 2011).
Stereoselective Synthesis for Protease Inhibition
- Application : The stereoselective synthesis of methyl silanediol peptide mimics has been explored, particularly for potential applications in protease inhibition. This research highlights the utility of silanediols in creating biologically relevant compounds, emphasizing their role in enzyme inhibition (Nielsen, Lindsay, Faber, Nielsen, & Skrydstrup, 2007).
Silanediols in Anion Recognition
- Application : Silanediols have been used in the development of receptors for anion recognition. Studies have shown that silanediol-based receptors can effectively recognize anions through hydrogen bonding, indicating their potential in chemical sensing and molecular recognition technologies (Kondo, Harada, Tanaka, & Unno, 2006).
Eigenschaften
Molekularformel |
C2H8O3Si |
|---|---|
Molekulargewicht |
108.17 g/mol |
IUPAC-Name |
[dihydroxy(methyl)silyl]methanol |
InChI |
InChI=1S/C2H8O3Si/c1-6(4,5)2-3/h3-5H,2H2,1H3 |
InChI-Schlüssel |
WDZZBNDDWHASBC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CO)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



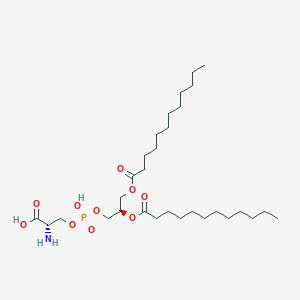
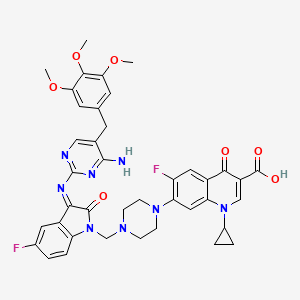
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
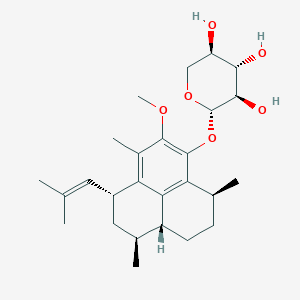
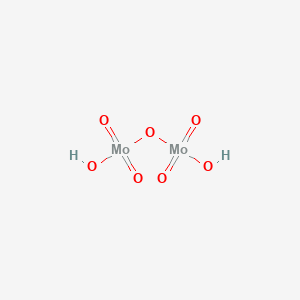
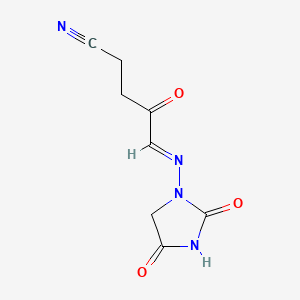
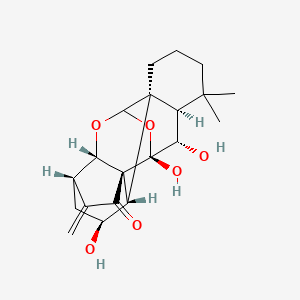

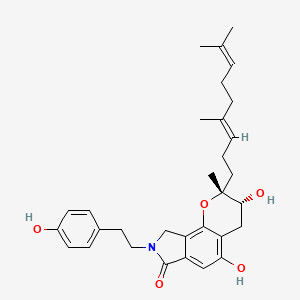

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)

